

A Technical Guide to the Solubility of 4-Phenylbutylamine

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Compound of Interest

Compound Name: 4-Phenylbutylamine

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Introduction

4-Phenylbutylamine, a primary alkylamine, serves as a valuable building block in organic synthesis and is investigated for its potential biological activities. A thorough understanding of its solubility in various solvents is paramount for its application in reaction chemistry, purification processes, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the known solubility characteristics of **4-Phenylbutylamine**, outlines a detailed experimental protocol for its quantitative determination, and illustrates key concepts related to its solubility.

Physicochemical Properties of 4-Phenylbutylamine

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₅ N	[1][2]
Molecular Weight	149.23 g/mol	[1][3]
Appearance	Colorless oil/liquid	[3][4]
Boiling Point	123-124 °C at 17 mmHg	[3]
Density	0.944 g/mL at 25 °C	[3]
pKa	10.66 ± 0.10 (Predicted)	[3]

Solubility Profile of 4-Phenylbutylamine

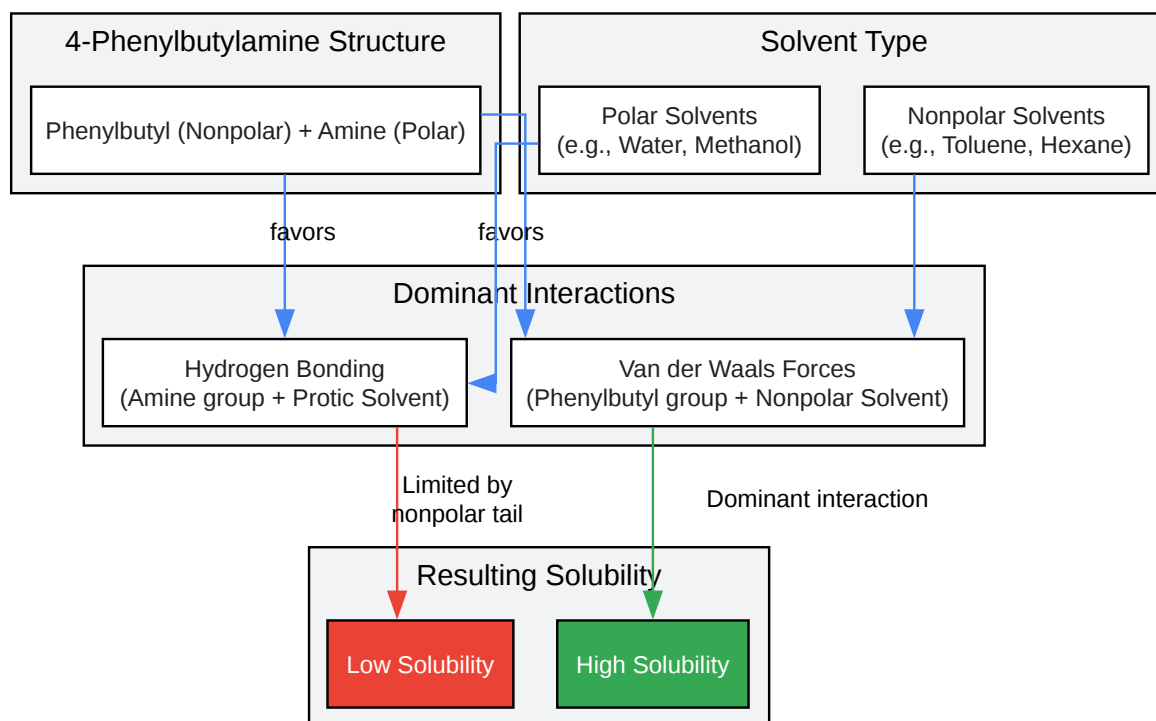
Precise quantitative solubility data for **4-Phenylbutylamine** in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure—comprising a nonpolar phenylbutyl group and a polar primary amine group—and information from various chemical suppliers and safety data sheets, a qualitative solubility profile can be summarized.

Solvent Class	Solvent	Qualitative Solubility	Rationale
Polar Protic Solvents	Methanol	Slightly Soluble	The amine group can hydrogen bond with methanol, but the large nonpolar tail limits high solubility.[3] [5]
Water	Sparingly Soluble / Insoluble	Amines with more than four to six carbon atoms generally have low water solubility.[6] The hydrophobic phenylbutyl chain is the dominant feature.	
Polar Aprotic Solvents	Dimethyl Sulfoxide (DMSO)	Likely Soluble	DMSO is a powerful solvent for a wide range of organic compounds.[7]
N,N-Dimethylformamide (DMF)	Likely Soluble	Similar to DMSO, DMF is expected to effectively solvate 4-Phenylbutylamine.[7]	
Chlorinated Solvents	Chloroform	Slightly Soluble	The compound shows some solubility in chloroform.[3][5]
Dichloromethane	Likely Soluble	Dichloromethane is a versatile solvent for many organic compounds.[6]	

Nonpolar Solvents	Toluene	Likely Soluble	The nonpolar phenyl group suggests solubility in aromatic solvents.
Diethyl Ether	Soluble	All amines are generally soluble in diethyl ether.[6]	

Factors Influencing Solubility

The solubility of **4-Phenylbutylamine** is governed by the interplay between its hydrophobic phenylbutyl tail and its hydrophilic amine head.



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Caption: Factors influencing **4-Phenylbutylamine** solubility.

Experimental Protocol for Solubility Determination

The following is a generalized procedure for determining the solubility of a liquid amine like **4-Phenylbutylamine**, adapted from standard laboratory practices such as the isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of **4-Phenylbutylamine** in a given solvent at a specific temperature.

Materials:

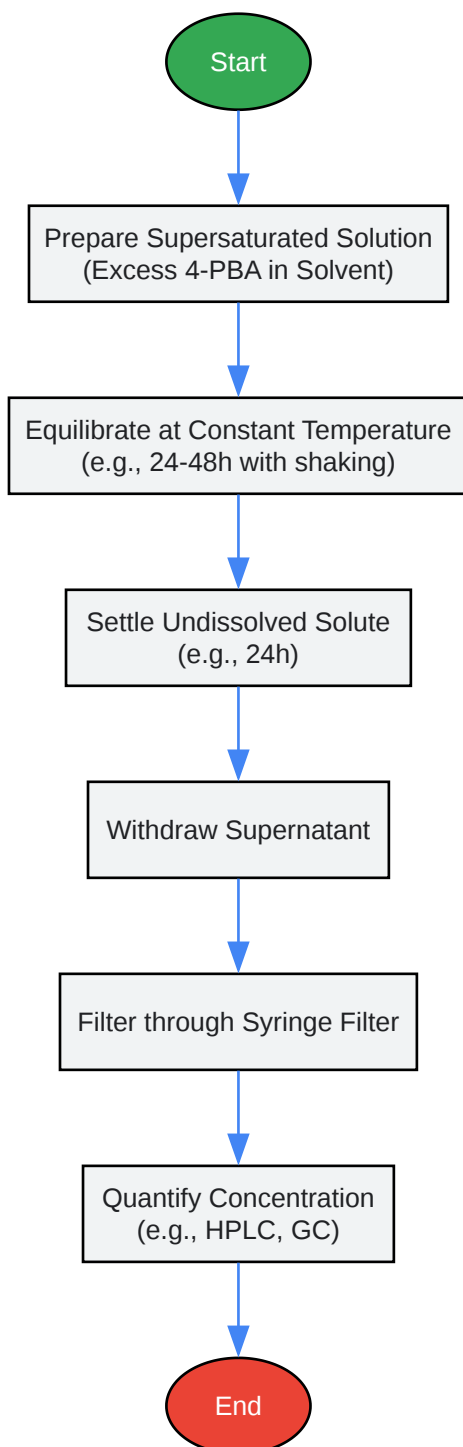
- **4-Phenylbutylamine**
- Selected solvent of high purity
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Thermostatically controlled shaker or incubator
- Syringe filters (chemically compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS).

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of **4-Phenylbutylamine** to a known volume of the selected solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

- Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved micro-droplets.
- Gravimetric Analysis (for a rough estimate):
 - Weigh the filtered aliquot.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature.
 - Weigh the remaining residue (**4-Phenylbutylamine**).
 - Calculate the solubility in g/100g of solvent.
- Chromatographic Analysis (for precise quantification):
 - Accurately dilute the filtered aliquot with a known volume of the solvent.
 - Prepare a series of standard solutions of **4-Phenylbutylamine** of known concentrations.
 - Analyze the standard solutions and the diluted sample by a validated HPLC or GC method.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **4-Phenylbutylamine** in the diluted sample from the calibration curve.

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.



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Caption: Experimental workflow for solubility determination.

Acid-Base Chemistry and Solubility

As an amine, **4-Phenylbutylamine** is a weak base.[8] It will react with acids to form the corresponding ammonium salt. This salt is ionic and, consequently, significantly more soluble in polar protic solvents like water than the free base.[6][9] This principle is often exploited in drug formulation and purification.

Reaction with Acid: $\text{C}_6\text{H}_5(\text{CH}_2)_4\text{NH}_2 + \text{HCl} \rightarrow [\text{C}_6\text{H}_5(\text{CH}_2)_4\text{NH}_3]^+\text{Cl}^-$ (**4-Phenylbutylamine**) + (Hydrochloric Acid) \rightarrow (4-Phenylbutylammonium Chloride)

This pH-dependent solubility is a critical consideration for researchers. To dissolve **4-Phenylbutylamine** in an aqueous medium, acidification of the solution is a highly effective strategy.[7]

Conclusion

While specific quantitative solubility data for **4-Phenylbutylamine** remains sparse, a strong qualitative understanding can be derived from its molecular structure and the general principles of amine chemistry. It exhibits solubility in many organic solvents, particularly those that are nonpolar or of intermediate polarity, and its solubility in aqueous media is markedly increased under acidic conditions. For precise quantitative needs, the experimental protocol detailed in this guide provides a robust framework for determination. This technical guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and application of **4-Phenylbutylamine**.

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